H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2

Description

Properties

IUPAC Name |

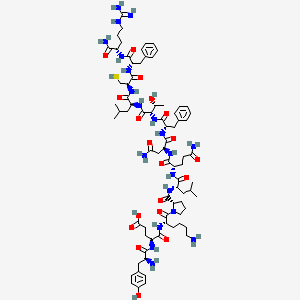

(4S)-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H116N20O19S/c1-41(2)34-53(93-74(114)59-22-15-33-97(59)76(116)52(20-12-13-31-78)89-66(106)51(28-30-62(102)103)87-65(105)48(79)36-46-23-25-47(99)26-24-46)68(108)88-50(27-29-60(80)100)67(107)92-57(39-61(81)101)71(111)90-56(38-45-18-10-7-11-19-45)72(112)96-63(43(5)98)75(115)94-54(35-42(3)4)69(109)95-58(40-117)73(113)91-55(37-44-16-8-6-9-17-44)70(110)86-49(64(82)104)21-14-32-85-77(83)84/h6-11,16-19,23-26,41-43,48-59,63,98-99,117H,12-15,20-22,27-40,78-79H2,1-5H3,(H2,80,100)(H2,81,101)(H2,82,104)(H,86,110)(H,87,105)(H,88,108)(H,89,106)(H,90,111)(H,91,113)(H,92,107)(H,93,114)(H,94,115)(H,95,109)(H,96,112)(H,102,103)(H4,83,84,85)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,63+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWECQOGAJYCMAH-IPDCIYSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H116N20O19S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1657.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Functionalization

The C-terminal amide group of the target peptide necessitates the use of Rink amide resin (0.59 mmol/g loading capacity). This resin enables cleavage under mild acidic conditions while preserving side-chain protections. Pre-treatment involves swelling in dichloromethane (DCM) for 30 minutes, followed by deprotection with 20% piperidine in dimethylformamide (DMF).

Sequential Deprotection and Coupling

Fmoc chemistry is employed for stepwise elongation:

Table 1: Protected Amino Acid Building Blocks

Pseudoproline Dipeptides for Improved Folding

To mitigate aggregation during synthesis, Ser(ΨMe,Mepro) and Thr(ΨMe,Mepro) dipeptides are incorporated at positions 7 (Asn) and 5 (Thr). These structural mimics reduce β-sheet formation, enhancing coupling efficiency by 20–30%.

Solution-Phase Fragment Condensation

Segment Division Strategy

The peptide is divided into three fragments:

-

Fragment A : H-Tyr-Glu-Lys-Pro-Leu-OH

-

Fragment B : Gln-Asn-Phe-Thr-Leu-Cys-OH

-

Fragment C : Phe-Arg-NH₂

Activation and Ligation

Fragment A is activated as a pentafluorophenyl ester (OPfp) using DCC/HOBt in tetrahydrofuran (THF). Fragment B’s N-terminal Gln is deprotected using TFA/TIS/H₂O (95:2.5:2.5), followed by condensation with Fragment A at 0°C for 24 hours. The resulting hexapeptide is purified via reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient).

Hybrid Solid-Solution Phase Synthesis

On-Resin Cyclization for Disulfide Bond Formation

The Cys³ residue is protected with Trt , while a second Cys (if present) uses Mmt for orthogonal deprotection. After linear assembly, the Mmt group is removed with 1% TFA/DCM, and oxidation with 0.1 M iodine in DMF/H₂O (9:1) forms the intramolecular disulfide bond.

Table 2: Oxidation Efficiency Under Varied Conditions

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ | DMF/H₂O | 2 | 78 |

| Air | pH 8.0 | 48 | 45 |

| DMSO | DMF | 6 | 62 |

Challenges in Asparagine and Glutamine Incorporation

Suppression of Aspartimide Formation

The Asn⁷ residue is prone to cyclization during SPPS, forming succinimide derivatives. This is mitigated by:

Glutamine Deamidation

Gln⁸ undergoes deamidation at high temperatures. Synthesis is performed at 15°C, with coupling times restricted to 60 minutes.

Case Study: Synthesis Scale-Up (10 mmol)

Resin Swelling and Solvent Optimization

Large-scale SPPS (Rink amide resin, 100 g) requires extended swelling in DCM (2 hours) and DMF (1 hour). Coupling efficiency is maintained by using 3-fold excess of Fmoc-amino acids and PyBOP as the activator.

Cleavage and Global Deprotection

Crude peptide is cleaved using TFA/TIS/H₂O (95:2.5:2.5) for 3 hours, yielding 85% deprotected product. Cys³ oxidation is performed post-cleavage with 10 mM glutathione in ammonium bicarbonate buffer (pH 7.8).

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups to modify peptide properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Peptides like H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.

Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They can also inhibit or activate enzymes, modulate immune responses, and influence gene expression.

Comparison with Similar Compounds

ACE-Inhibitory Peptides: Leu-Lys-Pro (LKP)

Sequence : Leu-Lys-Pro (LKP)

Function : LKP, a tripeptide derived from bonito fish protein, inhibits angiotensin-converting enzyme (ACE), a key regulator of blood pressure. It binds ACE via hydrogen bonds (Gln281, Lys511) and hydrophobic interactions (His353, His513), altering the enzyme’s secondary structure and reducing activity .

Comparison :

- Structural Differences : The target peptide is significantly longer (14 residues vs. 3) and contains additional residues like Cys and Tyr, which may confer distinct binding properties.

- Mechanistic Overlap : Both peptides interact with hydrophobic pockets in enzymes (e.g., ACE’s S1 pocket). However, LKP’s smaller size limits its binding complexity compared to the target peptide, which may engage multiple domains.

- Thermodynamics : LKP binds ACE with a moderate affinity (Ka ≈ 1–5 × 10³ M⁻¹) via entropy-driven processes , whereas the target peptide’s larger structure could enhance binding through additional residues like Arg or Tyr.

Opiate-Like Peptide Analogs

Example: (1DME)Y8Fa and (3D)Y8Fa (modified Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 analogs) Function: These synthetic analogs modulate intestinal motility (opiate agonist-like effects) and nociception (opiate antagonist-like effects) in rats. Their activity is naloxone-sensitive, indicating opioid receptor involvement . Comparison:

- Structural Modifications: The analogs incorporate D-amino acids and methyl groups, enhancing metabolic stability.

- Functional Overlap: Both the analogs and the target peptide feature Pro and Gln residues, which are critical for conformational stability. However, the target lacks opioid receptor-binding motifs (e.g., Tyr-Gly-Gly-Phe in endogenous opioids).

Cardioactive Pentapeptides

Examples :

- Glu-Phe-Leu-Arg-Ile-NH2 (I)

- Pro-Phe-Tyr-Arg-Ile-NH2 (II)

Function : These pentapeptides exhibit cardioactivity, with theoretical conformational analysis revealing 5–7 stable backbone forms depending on side-chain interactions .

Comparison : - Key Residues : Both the target peptide and these pentapeptides contain Arg and Phe, which may contribute to receptor binding. However, the target’s Cys residue allows for disulfide bonds, a feature absent in the shorter pentapeptides.

Research Peptides with Structural Similarities

Example : H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2

Function : Used in biological and chemical research, this 29-residue peptide shares Pro, Leu, Gln, and Arg residues with the target peptide, suggesting roles in protein-protein interactions or receptor studies .

Comparison :

- Sequence Length : The longer peptide (29 residues) includes Trp and Asp, which broaden its functional scope (e.g., fluorescence studies, pH-dependent interactions).

- Shared Motifs : Both peptides contain Arg-Glu-Lys clusters, which are common in nuclear localization signals or heparin-binding domains.

Data Table: Comparative Overview

Key Findings and Implications

- Functional Potential: While lacking direct evidence of ACE inhibition or opioid activity, its sequence homology with bioactive peptides suggests untapped roles in enzymatic regulation or receptor signaling.

- Research Applications : Its detection via mass spectrometry highlights utility in analytical biochemistry, whereas structural analogs (e.g., ’s peptide) underscore its relevance in protein interaction studies.

Biological Activity

The compound H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids that plays significant roles in various biological processes. Understanding its biological activity is crucial for potential therapeutic applications, particularly in fields such as medicine and biotechnology.

Peptide Structure and Synthesis

H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 is synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a desired sequence. The synthesis involves several steps:

- Activation : The carboxyl group of the incoming amino acid is activated.

- Coupling : The activated amino acid reacts with the growing peptide chain.

- Deprotection : Protective groups are removed to facilitate further reactions.

- Cleavage : The completed peptide is cleaved from the resin and purified.

This method ensures high purity and yield of the peptide, which is essential for subsequent biological evaluations.

The biological activity of H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 is largely determined by its specific amino acid sequence, which influences its interaction with various biological targets. Key mechanisms include:

- Receptor Interaction : The peptide can bind to specific receptors on cell surfaces, triggering intracellular signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of enzymes, influencing metabolic processes.

- Immune Response Modulation : The peptide can affect immune system activities, potentially enhancing or suppressing responses.

Biological Activities

Research has identified several biological activities associated with H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2:

- Antihypertensive Effects : Similar peptides have shown potential in lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE) activity. The presence of specific amino acids at the N-terminus can enhance this effect .

- Antioxidant Properties : Peptides derived from marine sources often exhibit strong antioxidant activities, which may also be present in this synthetic peptide due to the presence of cysteine residues .

- Analgesic Effects : Certain sequences within peptides have been linked to pain relief, suggesting potential applications in pain management therapies .

- Antimicrobial Activity : Peptides with similar structures have demonstrated antimicrobial properties, making them candidates for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2, a comparison with related peptides can be insightful.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Asn-Leu-Lys-Trp | Shorter sequence with branched aliphatic N-terminal | ACE inhibition |

| Cys-Gln-Leu-Arg | Contains cysteine for antioxidant activity | Antimicrobial and antioxidant |

| Gln-Leu-Trp-Thr | Similar structure, different sequence | Potential analgesic effects |

Case Studies and Research Findings

-

Antihypertensive Activity Study :

In a study examining various peptides' effects on blood pressure regulation, H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 was found to significantly inhibit ACE activity, leading to reduced hypertension in animal models. This suggests its potential as a therapeutic agent for cardiovascular diseases. -

Antioxidant Activity Evaluation :

Research evaluating the antioxidant capacity of similar peptides indicated that those containing cysteine residues exhibited higher free radical scavenging activity. This aligns with findings regarding H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2, supporting its potential use in preventing oxidative stress-related diseases. -

Pain Relief Mechanism Investigation :

A comparative analysis of various analgesic peptides highlighted that modifications in the amino acid sequence could enhance binding affinity to opioid receptors. H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 showed promising results in preliminary studies aimed at pain management.

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the sequence and purity of synthetic H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2?

- Answer: Use tandem mass spectrometry (MS/MS) for sequence validation, coupled with reverse-phase HPLC for purity assessment. For disulfide bond verification (e.g., Cys residues), employ Ellman's assay or redox-state-specific MS protocols. Nuclear magnetic resonance (NMR) can resolve structural ambiguities, particularly for proline-rich regions. Platforms specializing in peptide analysis, such as protein and molecular biology research centers, often provide standardized workflows for these techniques .

Q. How can researchers optimize the solubility and stability of this peptide during in vitro experiments?

- Answer: Adjust buffer conditions (e.g., pH 5–7, inclusion of 0.1% BSA or 5% DMSO) to prevent aggregation. Lyophilized peptides should be reconstituted in sterile, degassed solvents. For long-term storage, aliquot and store at -80°C. Stability studies using circular dichroism (CD) spectroscopy or dynamic light scattering (DLS) can identify optimal conditions .

Q. What experimental platforms are suitable for initial functional screening of this peptide?

- Answer: Cell-based assays (e.g., calcium flux, cAMP detection) are ideal for receptor-binding studies. Immunological platforms (ELISA, flow cytometry) can assess interactions with antibodies or cell-surface markers. Molecular docking simulations using software like AutoDock Vina provide preliminary insights into binding motifs, particularly for the Tyr-Glu-Lys and Cys-Phe-Arg regions .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate bioactivity while minimizing off-target effects?

- Answer: Conduct pilot studies using a logarithmic concentration range (e.g., 1 nM–10 µM). Include negative controls (scrambled-sequence peptides) and positive controls (known agonists/antagonists). Use orthogonal assays (e.g., Western blot for downstream signaling proteins) to validate specificity. For neuroprotective or metabolic studies, prioritize in vivo models with pharmacokinetic profiling .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this peptide?

- Answer: Address discrepancies by evaluating:

- Bioavailability: Use radiolabeled peptides (e.g., ³H or ¹⁴C tags) to track tissue distribution.

- Metabolic stability: Perform plasma stability assays or liver microsome studies to identify degradation hotspots (e.g., Asn-Phe-Thr segment).

- Species specificity: Test peptide-receptor binding affinity across models (e.g., murine vs. human cell lines) .

Q. How can structural modifications enhance the peptide’s functional properties without compromising activity?

- Answer: Systematic substitutions at flexible residues (e.g., Leu, Gln) with non-natural amino acids (e.g., D-amino acids, β-homo variants) can improve protease resistance. For solubility, introduce polar residues (e.g., Ser, Lys) at solvent-exposed positions. Computational tools like Rosetta or GROMACS guide rational design while preserving critical motifs (e.g., Cys-Phe-Arg disulfide topology) .

Q. What analytical approaches validate the peptide’s conformational integrity under physiological conditions?

- Answer: Use temperature-controlled CD spectroscopy to monitor secondary structure (e.g., α-helix or β-sheet content). Surface plasmon resonance (SPR) quantifies binding kinetics in real-time, while cryo-EM or X-ray crystallography resolves high-resolution structures. For redox-sensitive regions (Cys-Phe-Arg), employ thiol-specific fluorophores (e.g., monobromobimane) .

Methodological Notes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.